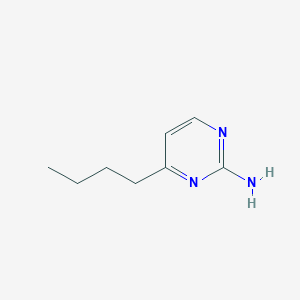

4-Butylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNSIPKCSJTVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Butylpyrimidin 2 Amine

Reaction Pathways and Transformation Mechanisms

The reactivity of the pyrimidine (B1678525) ring is heavily influenced by the nature of its substituents. In 4-butylpyrimidin-2-amine, the butyl group at the C4 position and the amino group at the C2 position play crucial roles in directing its chemical transformations. The pyrimidine ring itself is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. slideshare.net

One of the fundamental reaction pathways for the synthesis of substituted 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). For this compound, a plausible synthetic route would involve the reaction of a butyl-substituted 1,3-dicarbonyl compound with guanidine.

Transformations of this compound can proceed through various mechanisms. Nucleophilic aromatic substitution (SNAr) is a common pathway, especially when a suitable leaving group is present on the pyrimidine ring. For instance, if the 2-amino group were to be replaced by a halogen, it would readily undergo substitution by various nucleophiles. DFT (Density Functional Theory) calculations on analogous systems, such as thiamin which contains a 4-aminopyrimidine (B60600) moiety, support a stepwise addition-elimination (SNAE) mechanism for nucleophilic substitution at the pyrimidine ring. This pathway is often energetically more favorable than a direct SN2-like displacement. nih.govresearchgate.net

Electrophilic and Nucleophilic Behavior of the Pyrimidine Amine Moiety

The 2-amino group in this compound significantly influences the molecule's reactivity, acting as an activating group that directs the electrophilic and nucleophilic behavior of the pyrimidine ring.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. This allows this compound to participate in reactions with various electrophiles. The amino group can be alkylated, acylated, or arylated. However, due to the electron-withdrawing nature of the pyrimidine ring, the nucleophilicity of the 2-amino group is somewhat attenuated compared to a simple alkylamine.

The presence of both an electrophilic pyrimidine ring and a nucleophilic amino group allows for a range of intramolecular and intermolecular reactions, leading to the formation of diverse heterocyclic systems.

Catalytic Transformations Involving this compound

In modern organic synthesis, palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are valuable substrates in such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds. A halogenated derivative of this compound, such as 4-butyl-2-chloropyrimidine (B12970940), can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base. The regioselectivity of these reactions on dihalopyrimidines is well-documented, with substitution often occurring preferentially at the C4 position. nih.gov Microwave-assisted Suzuki couplings have been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loadings. mdpi.com

Below is a representative table of conditions and yields for Suzuki-Miyaura coupling reactions on related 2,4-dichloropyrimidines, which provides insight into the potential reactivity of a 4-butyl-2-chloropyrimidine.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 52 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 84 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 65 |

| 4 | Heptenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 95 |

Data adapted from a study on one-pot double Suzuki couplings of dichloropyrimidines. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. A 4-butyl-2-halopyrimidine can be reacted with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding 2-amino-substituted pyrimidine. This method offers a direct route to functionalize the C2 position of the pyrimidine ring with a wide range of amino groups. The evolution of catalyst systems for this reaction has enabled the coupling of a broad scope of aryl halides with various amines under increasingly mild conditions. nih.gov

The following table illustrates typical conditions for the palladium-catalyzed amination of a chloro-substituted heterocyclic compound, which are applicable to a 4-butyl-2-chloropyrimidine substrate.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Octylamine | Pd₂(dba)₃ | Josiphos | LiHMDS | Dioxane | 100 | 95 |

| 2 | Benzophenone imine | Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | 80 | 98 |

| 3 | Ammonia | Pd(OAc)₂ | Josiphos | NaOtBu | DME | 80 | 86 |

Data adapted from a study on a fourth-generation catalyst for amination. nih.gov

These catalytic transformations highlight the utility of this compound as a versatile building block for the synthesis of complex molecules with potential applications in various fields. The ability to selectively functionalize different positions of the pyrimidine ring through these methods allows for the fine-tuning of the molecule's properties.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural elucidation of compounds like 4-Butylpyrimidin-2-amine, both ¹H and ¹³C NMR are employed.

The ¹H NMR spectrum of 4-tert-butylpyrimidin-2-amine displays characteristic signals for the aromatic protons of the pyrimidine (B1678525) ring and the protons of the tert-butyl group. The pyrimidine protons appear as doublets in the downfield region, indicative of their aromatic character and coupling to each other. The amine protons typically appear as a broad singlet. The tert-butyl group gives rise to a sharp singlet in the upfield region, integrating to nine protons.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The spectrum for 4-tert-butylpyrimidin-2-amine shows distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are characteristic of nitrogen-containing aromatic heterocycles.

Table 1: ¹H and ¹³C NMR Data for 4-tert-butylpyrimidin-2-amine (Data obtained for a structural isomer of this compound) rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | 8.12-8.13 | Doublet, 1H (pyrimidine ring) |

| ¹H | 6.56-6.57 | Doublet, 1H (pyrimidine ring) |

| ¹H | 6.41 | Singlet, 2H (-NH₂) |

| ¹H | 1.16 | Singlet, 9H (-C(CH₃)₃) |

| ¹³C | 177.6 | Pyrimidine ring carbon |

| ¹³C | 163.2 | Pyrimidine ring carbon |

| ¹³C | 158.1 | Pyrimidine ring carbon |

| ¹³C | 105.3 | Pyrimidine ring carbon |

| ¹³C | 36.8 | Quaternary carbon (-C(CH₃)₃) |

| ¹³C | 29.1 | Methyl carbons (-C(CH₃)₃) |

This data is for 4-tert-butylpyrimidin-2-amine and serves as an illustrative example.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular weight determination and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.

For this compound, predicted mass spectrometry data indicates the expected m/z values for various adducts that can be formed in the mass spectrometer source. This theoretical data is crucial for the initial identification of the compound in a sample.

Table 2: Predicted Mass Spectrometry Data for this compound uni.luuni.lu

| Adduct | m/z |

| [M+H]⁺ | 152.11823 |

| [M+Na]⁺ | 174.10017 |

| [M-H]⁻ | 150.10367 |

| [M+NH₄]⁺ | 169.14477 |

| [M+K]⁺ | 190.07411 |

| [M]⁺ | 151.11040 |

Experimental high-resolution mass spectrometry of the related isomer, 4-tert-butylpyrimidin-2-amine, has confirmed its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ is 152.1187, and the experimentally found mass was 152.0898, which is consistent with the molecular formula C₈H₁₃N₃. rsc.org

The fragmentation pattern in mass spectrometry can provide valuable structural information. For aliphatic amines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.info

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for the analysis of organic molecules like this compound.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. The choice of the column is critical for the successful separation of amines by GC. Due to their basic nature, amines can interact with the acidic silanol groups on the surface of conventional silica-based columns, leading to poor peak shape and tailing. Therefore, the use of deactivated columns or columns with a basic stationary phase is often necessary. For some applications, derivatization of the amine group can improve its volatility and chromatographic behavior.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For the analysis of aminopyrimidines, reversed-phase HPLC is a common approach. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to control the retention of the basic amine. The use of ion-pairing reagents can also be employed to improve the retention and peak shape of polar, basic compounds.

Other Spectroscopic Techniques

In addition to NMR and MS, other spectroscopic techniques can provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the butyl group and the pyrimidine ring, and C=N and C=C stretching vibrations of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyrimidine ring in this compound are expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of pyrimidine (B1678525) derivatives. researchgate.netnih.govresearchgate.net These calculations help determine the molecule's three-dimensional geometry, the distribution of electron charge, and the energies of its molecular orbitals.

The electronic structure dictates the molecule's properties. For 4-Butylpyrimidin-2-amine, the nitrogen atoms in the pyrimidine ring and the exocyclic amino group create regions of high electron density, influencing how it interacts with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of these calculations. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) can further identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

While specific calculated values for this compound are not available, the table below provides an illustrative example of typical electronic properties that would be determined for such a molecule using standard computational methods.

Table 1: Representative Electronic Properties of a 2-Aminopyrimidine (B69317) Derivative This data is illustrative and based on general findings for similar compounds, not specific experimental or computational results for this compound.

| Property | Representative Value | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | ~ -6.2 eV | DFT / B3LYP / 6-31G* | Indicates electron-donating ability |

| LUMO Energy | ~ -0.8 eV | DFT / B3LYP / 6-31G* | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.4 eV | DFT / B3LYP / 6-31G* | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | DFT / B3LYP / 6-31G* | Measures polarity of the molecule |

Molecular Modeling and Simulation of Interactions

Molecular modeling techniques are essential for simulating how this compound might interact with biological targets, such as enzymes or receptors. biointerfaceresearch.com Molecular docking is a primary tool used to predict the binding orientation and affinity of a molecule within the active site of a protein. biointerfaceresearch.commdpi.com

For this compound, docking studies would likely show the 2-amino group and the ring nitrogens acting as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a binding pocket. The hydrophobic butyl chain would likely favor interactions with nonpolar regions of the target. biointerfaceresearch.com Such studies are fundamental in drug discovery, for instance, in the design of kinase inhibitors where the aminopyrimidine scaffold is a common hinge-binding motif. researchgate.net Following docking, molecular dynamics (MD) simulations can be run to observe the stability of these interactions over time in a simulated physiological environment.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the most probable sites of chemical reactions on the this compound molecule. By analyzing parameters like atomic charges and Fukui functions derived from quantum chemical calculations, chemists can identify which atoms are most likely to act as nucleophiles or electrophiles.

This information is valuable for planning synthetic routes and understanding potential metabolic transformations of the compound. For example, these calculations could predict whether an electrophile would preferentially attack the exocyclic amino group or one of the nitrogen atoms within the pyrimidine ring. Such computational analyses can guide the synthesis of new derivatives by predicting the outcomes of various chemical reactions. mdpi.comjchemrev.com

In Silico Approaches for Structure-Activity Relationship (SAR) Analysis

In silico methods are used to build models that correlate a molecule's structural features with its biological activity, a process known as Structure-Activity Relationship (SAR) analysis. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a key technique in this area. nih.gov

For a series of compounds related to this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., size, hydrophobicity, electronic properties) and correlating them with experimentally measured biological activity. mdpi.com For instance, a study on different substituents at the 4-position of the pyrimidine ring could reveal how changes in size or polarity affect the compound's potency. These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the discovery process. mdpi.comnih.gov

Research Applications of 4 Butylpyrimidin 2 Amine

Biological and Biochemical Research Applications

The 2-aminopyrimidine (B69317) core is a versatile building block in the design of biologically active molecules. Its ability to form hydrogen bonds and participate in various molecular interactions makes it a common feature in compounds targeting enzymes and receptors.

The 2-aminopyrimidine moiety is a well-established pharmacophore in the development of enzyme inhibitors. Its derivatives have been studied for their inhibitory effects on a variety of enzyme systems.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for antimicrobial and anticancer drugs. mdpi.com The 2,4-diaminopyrimidine (B92962) structure is a classic feature of DHFR inhibitors, such as the antibiotic trimethoprim. nih.gov Research has shown that derivatives of the 2-aminopyrimidine scaffold can exhibit inhibitory activity against DHFR.

For instance, studies on 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, which contain a 2-aminopyrimidine core, have demonstrated their ability to act as substrates for DHFR. nih.gov Molecular docking studies of other complex 2-aminopyrimidine-based compounds have also helped to identify stabilizing interactions within the active site of Plasmodium falciparum DHFR (PfDHFR). nih.gov The mode of action for many 2,4-diaminopyrimidine-based drugs is the inhibition of the DHFR enzyme. nih.gov

Table 1: Examples of Pyrimidine (B1678525) Derivatives as DHFR Substrates This table presents data for related compounds to illustrate the activity of the general chemical class.

| Compound | Enzyme | Apparent Km (mM) | Apparent Vmax (nmol L-1 min-1) |

|---|---|---|---|

| 6-methyl-2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one | Chicken DHFR | 3.8 | 0.47 |

| 8-methyl-2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one | Chicken DHFR | 0.08 | 2.27 |

| 8-ethyl-2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one | Chicken DHFR | 0.65 | 0.30 |

Source: Data extracted from a study on quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones. nih.gov

β-Glucuronidase is an enzyme that plays a role in the metabolism of various endogenous and exogenous compounds, including drugs. nih.govresearchgate.net Its inhibition is a therapeutic strategy for mitigating drug-induced toxicity and has been explored in cancer therapy. researchgate.netnih.gov While direct studies of 4-butylpyrimidin-2-amine as a β-glucuronidase inhibitor are not present in the reviewed literature, the 2-aminopyrimidine scaffold has been investigated in the context of other enzyme inhibition. The potential for derivatives to inhibit β-glucuronidase is an active area of research. researchgate.net

The versatility of the 2-aminopyrimidine scaffold has led to its investigation against other enzyme targets. For example, certain 4,6-disubstituted di-(phenyl) pyrimidin-2-amines have been synthesized and screened for anti-inflammatory activity, which is often mediated by enzymes such as cyclooxygenases. researchgate.net In these studies, compounds like 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine and 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine showed significant anti-inflammatory effects. researchgate.net This suggests that the 2-aminopyrimidine core can be adapted to inhibit various enzymes involved in different pathological processes.

The 2-aminopyrimidine structure is a key component in the design of ligands for various G protein-coupled receptors (GPCRs) and other receptor types. Its hydrogen bonding capabilities and the potential for substitution at various positions on the pyrimidine ring allow for the fine-tuning of binding affinity and selectivity.

Derivatives of 2-aminopyrimidine have been explored as ligands for a range of receptors, including:

Histamine H3 Receptors: More complex molecules containing a piperidine (B6355638) ether scaffold have been designed as H3 receptor antagonists. nih.gov

Dopamine D3 and μ-Opioid Receptors: Bifunctional ligands incorporating a 2-aminopyrimidine-like scaffold have been investigated for their potential as safer analgesics. nih.gov

These examples, although involving more complex molecules, highlight the utility of the 2-aminopyrimidine core in generating receptor-specific ligands. The design of such ligands often involves modifying substituents on the pyrimidine ring to optimize interactions with the receptor's binding pocket. The 4-butyl group of this compound would likely play a role in hydrophobic interactions within a receptor binding site.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. wikipedia.org For the 2-aminopyrimidine class of compounds, numerous SAR studies have been conducted to optimize their therapeutic properties.

A key aspect of SAR is understanding the impact of different substituents on the pyrimidine ring. For example, in a series of 2-aminopyrimidine-based anti-plasmodial agents, the length of an alkyl spacer chain was found to be crucial for activity. nih.gov An increase in the spacer length up to four methylene (B1212753) groups led to an increase in anti-plasmodial activity, while further lengthening resulted in a significant reduction. nih.gov This finding is particularly relevant to this compound, as it suggests that the four-carbon butyl chain may be an optimal length for certain biological targets.

In another study on 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors, the nature and position of substituents on an attached phenyl ring were found to be more critical than electronic characteristics, indicating the importance of steric parameters for activity. nih.gov

Table 2: SAR Insights for 2-Aminopyrimidine Derivatives

| Compound Series | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| 2-Aminopyrimidine based 4-aminoquinolines | Plasmodium falciparum | Increasing alkyl spacer length up to 4 carbons enhances activity. | nih.gov |

| 4-Amino-2-thiopyrimidine derivatives | Platelet Aggregation | Steric parameters of substituents are more relevant than electronic characteristics. | nih.gov |

Application as Molecular Probes in Biological Research

While specific studies detailing the use of this compound as a molecular probe are not extensively documented, the inherent chemical properties of the aminopyrimidine scaffold suggest its potential in this field. Molecular probes are essential tools in biological research, used to detect, visualize, and study specific molecules, structures, or processes within living systems. The efficacy of a molecular probe often relies on its ability to bind to a target and produce a measurable signal, frequently through fluorescence.

Compounds containing an aminopyridine or aminopyrimidine core can exhibit high quantum yields, a key characteristic for a fluorescent probe. mdpi.com The structure of this compound, featuring a heterocyclic aromatic ring system with a primary amine substituent, provides a foundation for potential fluorescent properties. The nitrogen atoms in the pyrimidine ring and the amino group can participate in hydrogen bonding and other non-covalent interactions, which could facilitate selective binding to biological targets such as proteins or nucleic acids.

Furthermore, the 2-amino group and the butyl chain offer sites for chemical modification. These sites could be used to attach other functional groups, such as specific recognition elements to enhance target specificity or reporter groups to modulate the optical signal. For instance, coumarin (B35378) derivatives have been successfully employed for the optical detection of biogenic amines in aqueous solutions and as gaseous amine detectors when embedded in a polymer matrix. rsc.org This highlights the principle of using specific chemical structures to probe for amine-containing molecules, a concept that could potentially be reversed for an amine-containing probe like this compound to target other biomolecules.

Materials Science Research Applications

The unique chemical structure of this compound, combining a heterocyclic aromatic ring with an alkyl chain and an amino group, makes it a candidate for various applications in materials science.

Pyrimidine derivatives are recognized for their applications in polymer and supramolecular chemistry. researchgate.net The this compound molecule possesses two key features for polymer synthesis: the reactive amino group and the stable pyrimidine ring. The primary amine can act as a nucleophile, allowing the molecule to be incorporated into polymer backbones through reactions like polyamidation or polyimidation. This could create polymers with the pyrimidine moiety as a repeating unit, potentially conferring enhanced thermal stability, specific electronic properties, or biological activity to the resulting material.

Alternatively, the amine group can serve as a reactive site to graft the molecule onto existing polymer chains, creating functional materials. For example, attaching this compound to a polymer could modify its surface properties, enhance its ability to coordinate with metal ions, or improve its solubility. Research has demonstrated the use of polymers to enhance the water solubility of otherwise hydrophobic pyrazolo[3,4-d]pyrimidine derivatives, indicating a synergistic relationship between pyrimidines and polymers. acs.org

Table 1: Examples of Pyrimidine-Based Functional Materials

| Pyrimidine Derivative Class | Polymer/Material Type | Potential Application |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Polymer-drug formulations | Enhanced drug delivery, improved cytotoxicity against cancer cells acs.org |

| General Pyrimidines | Supramolecular assemblies | Development of materials with photo-responsive properties researchgate.net |

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property is fundamental to applications in both catalysis and chemical sensing. By acting as a ligand, this compound can form stable complexes with transition metals. These metal complexes can exhibit catalytic activity, potentially accelerating a variety of organic reactions. The specific nature of the butyl and amino substituents could influence the steric and electronic environment around the metal center, allowing for the fine-tuning of catalytic selectivity and efficiency. mdpi.comresearchgate.net

In the realm of sensing, the interaction between the pyrimidine nitrogen atoms and specific analytes (e.g., metal ions, protons) can lead to a change in the molecule's physical or chemical properties. Compounds containing a pyrimidine nucleus with extended conjugation have been identified as potential candidates for fluorescence sensors. researchgate.net Upon binding to a target analyte, a this compound-based sensor could exhibit a detectable change in its fluorescence spectrum (either enhancement or quenching), color, or electrochemical response, allowing for quantitative detection.

The urgent need to mitigate greenhouse gas emissions has driven research into carbon capture and storage (CCS) technologies. mdpi.com Amine-based solvents are a mature and widely used technology for capturing CO2 from industrial flue gases. mdpi.comresearchgate.net The fundamental capture chemistry involves a reaction between the amine and CO2 to form carbamates or bicarbonates. mdpi.com

This compound, with its accessible primary amino group, fits the structural requirements for a CO2 capture agent. The amine's basicity allows it to react with the acidic CO2 molecule. While monoethanolamine (MEA) is a common benchmark, research is ongoing to find new amines with improved absorption capacity, lower regeneration energy, and better stability. mdpi.com The pyrimidine ring in this compound could influence the electronic properties of the amino group, potentially affecting its reactivity towards CO2 and the stability of the resulting carbamate.

Furthermore, the field is advancing towards carbon capture and utilization (CCU), where the captured CO2 is converted into valuable products. nih.govrsc.org Captured CO2 can serve as a C1 feedstock for the synthesis of fuels, chemicals, and polymeric materials. nih.govgoogle.com An amine-based system that can both capture CO2 and participate in or facilitate its subsequent catalytic conversion represents a significant area of research. nih.govrsc.org

Table 2: Comparison of Amine-Based Solvents for CO2 Capture

| Amine Compound | Type | Key Characteristics |

|---|---|---|

| Monoethanolamine (MEA) | Primary Alkanolamine | Industry benchmark; high reactivity, but high regeneration energy and corrosive mdpi.com |

| Diethanolamine (DEA) | Secondary Alkanolamine | Lower reactivity than MEA, less corrosive mdpi.com |

| Piperazine (PZ) | Cyclic Diamine | High absorption rate, good stability, considered a new standard for CO2 capture mdpi.com |

| Amino Acids (e.g., L-Lysine) | Bio-inspired | Can capture CO2 from ambient air and be used in one-pot utilization processes nih.govrsc.org |

Agrochemical Research and Development

Pyrimidine derivatives hold a significant position in the agrochemical industry due to their wide range of biological activities, including fungicidal and herbicidal properties. nih.govorientjchem.orgmdpi.com Several commercially successful fungicides are based on the pyrimidine scaffold. nih.govfrontiersin.orgnih.gov The mechanism of action often involves the inhibition of essential enzymes in pathogens, disrupting their growth and proliferation.

Research has shown that novel synthesized pyrimidine derivatives possess potent fungicidal activities against a variety of phytopathogenic fungi. nih.govresearchgate.net For example, studies have evaluated the in vitro activity of such compounds against fungi common in Chinese agro-ecosystems, with some derivatives showing higher potency than commercial fungicides like pyrimethanil. nih.gov

In addition to fungicidal action, the pyrimidine nucleus is a key component in the development of herbicides. Phenylpyrimidine and pyrimidine thiourea (B124793) derivatives have been investigated for their ability to inhibit weed growth. nih.govthepharmajournal.comnih.govthepharmajournal.com These compounds can interfere with specific enzymes in plants that are crucial for their development. thepharmajournal.comthepharmajournal.com For instance, certain pyrimidine thiourea compounds have demonstrated significant inhibition of root growth in species like Brassica napus L. and Digitaria adscendens at concentrations of 100 mg/L. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown promising herbicidal activity against monocotyledonous plants. mdpi.comnih.gov

Table 3: Agrochemical Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Organism | Type of Activity | Observed Effect |

|---|---|---|---|

| Novel Pyrimidine Derivatives | 14 phytopathogenic fungi | Fungicidal | In vitro inhibition at 50 μg/mL; some more potent than commercial controls nih.govresearchgate.net |

| Pyrimidine Thiourea Derivatives | Brassica napus L. | Herbicidal | 81.5% inhibition of root growth at 100 mg/L (Compound 4d) nih.gov |

| Pyrimidine Thiourea Derivatives | Digitaria adscendens | Herbicidal | 81% inhibition of root growth at 100 mg/L (Compound 4f) nih.gov |

| Phenylpyrimidine-5-carboxylates | Raphanus sativus | Herbicidal | Noticeable pre-emergent herbicidal activity thepharmajournal.comthepharmajournal.com |

Role as a Synthetic Intermediate for Complex Molecules (e.g., Thiamin)

The 2-aminopyrimidine framework, as found in this compound, is a valuable building block in organic synthesis. The pyrimidine skeleton is a core component of many biologically crucial molecules, including nucleic acids (cytosine, thymine, uracil) and vitamins, most notably Vitamin B1 (thiamin). nih.govresearchgate.net

2-Aminopyrimidines serve as versatile starting materials for the construction of more complex fused heterocyclic systems such as imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. nih.gov The presence of the amino group and the nitrogen atoms in the ring provides multiple reactive sites for further chemical transformations. For example, the amino group can undergo nucleophilic substitution or condensation reactions, while the ring itself can be subject to various modifications.

In the context of thiamin synthesis, the molecule is composed of a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene bridge. Historically, syntheses of thiamin involve the separate construction of these two heterocyclic components, followed by their coupling. A substituted 2-aminopyrimidine derivative is a key intermediate for the pyrimidine portion. While specific synthetic routes starting from this compound are not explicitly detailed in the literature, its structure makes it a plausible precursor. The 2-amino group is a required feature, and the butyl group at the 4-position could be retained or chemically transformed in a multi-step synthesis to build the final, more complex architecture of molecules like thiamin or other bioactive compounds. chinesechemsoc.org

Patent Landscape and Industrial Research Trends

Analysis of Patented Synthesis Routes

While a wide array of synthetic methods for aminopyrimidines are known, specific patented routes for 4-Butylpyrimidin-2-amine are beginning to emerge, indicating its growing industrial importance. A common strategy involves the cyclization of a β-dicarbonyl compound or its equivalent with guanidine (B92328).

One prominent patented approach involves the condensation of a 1,3-dicarbonyl compound bearing a butyl group with guanidine or a guanidine derivative. This method offers a straightforward and often high-yielding route to the pyrimidine (B1678525) core. Variations in reaction conditions, such as the choice of solvent, base, and temperature, are often the subject of patent claims, as these can significantly impact the purity and yield of the final product.

Another patented strategy focuses on the modification of a pre-existing pyrimidine ring. This can involve the introduction of the butyl group at the 4-position through a cross-coupling reaction, for instance, by reacting a 4-halopyrimidine with a butyl-containing organometallic reagent. Alternatively, the amino group at the 2-position can be introduced by nucleophilic aromatic substitution on a 2-halopyrimidine. These routes provide flexibility in accessing a variety of substituted pyrimidines.

A detailed look at the patent literature reveals a focus on process optimization for large-scale production. This includes the use of cost-effective starting materials, minimizing the number of synthetic steps, and developing purification methods that are amenable to industrial settings.

Interactive Table: Patented Synthesis Strategies for this compound

| Reaction Type | Key Starting Materials | General Reaction Conditions | Patented Aspects |

| Cyclization | 1,3-Dicarbonyl with butyl group, Guanidine | Basic conditions, various solvents and temperatures | Optimization of reaction conditions for yield and purity, specific catalysts. |

| Cross-Coupling | 4-Halopyrimidine, Butyl-organometallic reagent | Palladium or other transition metal catalysts | Catalyst systems, ligand choice, reaction efficiency. |

| Nucleophilic Substitution | 2-Halopyrimidine, Amine source | Polar solvents, often at elevated temperatures | Specific reaction conditions to improve yield and reduce by-products. |

Emerging Applications in Patent Literature

The patent landscape for this compound strongly suggests its growing importance as a key intermediate and pharmacophore in the development of novel therapeutics. A significant number of patents disclose the use of this compound as a building block for the synthesis of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The 2-aminopyrimidine (B69317) scaffold is a well-established "hinge-binding" motif that can effectively interact with the ATP-binding site of many kinases. The butyl group at the 4-position can then be tailored to interact with other regions of the kinase, thereby conferring potency and selectivity.

Patents in this area often claim large libraries of compounds based on the this compound core, with various substituents at other positions of the pyrimidine ring and the amino group. These patents typically include data on the inhibitory activity of these compounds against specific kinases, such as those involved in cancer cell proliferation and survival pathways.

Beyond oncology, some patent applications hint at the potential of this compound derivatives in other therapeutic areas, including inflammatory and autoimmune diseases. The modulation of specific kinases is also a promising strategy for treating these conditions.

The industrial research trends, as reflected in the patent literature, clearly indicate a strong and ongoing interest in this compound as a valuable scaffold for the discovery and development of new kinase inhibitors with the potential to address significant unmet medical needs.

Interactive Table: Patented Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target Class | Specific Examples of Patented Applications |

| Oncology | Protein Kinase Inhibitors | Inhibition of kinases involved in cell cycle progression and signaling pathways. |

| Inflammatory Diseases | Protein Kinase Inhibitors | Modulation of kinases involved in inflammatory responses. |

| Autoimmune Diseases | Protein Kinase Inhibitors | Targeting kinases that regulate immune cell function. |

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemistry

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like 4-butylpyrimidin-2-amine. Machine learning (ML) algorithms can be instrumental in accelerating the identification of novel derivatives with enhanced biological activities and desired physicochemical properties.

Data-driven approaches, leveraging large datasets of known pyrimidine (B1678525) derivatives, can be used to build predictive models for various endpoints. nih.govmdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their biological activity against specific targets. nih.gov These models can then be used to virtually screen vast chemical libraries, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving significant time and resources. nih.govgithub.com

Furthermore, AI can play a crucial role in optimizing the synthesis of this compound and its derivatives. opendentistryjournal.com Generative models, a subset of AI, can propose novel molecular structures with a high probability of possessing desired characteristics. When coupled with retrosynthetic analysis tools, these generative approaches can suggest efficient and sustainable synthetic routes.

Table 1: Applications of AI/ML in the Advancement of this compound Research

| Application Area | Specific AI/ML Technique | Potential Impact on this compound |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity of novel derivatives, guiding structural modifications for enhanced potency and selectivity. |

| Virtual Screening | Deep Learning, Support Vector Machines | High-throughput screening of virtual compound libraries to identify new analogues with desired properties. opendentistryjournal.com |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel this compound derivatives with optimized activity and pharmacokinetic profiles. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and sustainable synthetic pathways, reducing experimental effort and waste. |

| Property Prediction | Graph Neural Networks | Accurate prediction of physicochemical properties (e.g., solubility, toxicity, ADME) to guide compound selection. |

The integration of AI and ML will undoubtedly accelerate the design-make-test-analyze cycle for this compound, leading to the faster discovery of new therapeutic agents and functional materials.

Novel Synthetic Methodologies for Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. For a compound like this compound, future research will likely focus on developing more sustainable and environmentally benign synthetic methods.

Traditional methods for pyrimidine synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rasayanjournal.co.in Modern approaches aim to overcome these limitations by employing strategies such as:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. organic-chemistry.orgacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable and efficient strategy. organic-chemistry.orgacs.org

Catalysis: The use of efficient and recyclable catalysts can significantly reduce the environmental impact of chemical processes. This includes the use of metal catalysts, such as palladium in Buchwald-Hartwig amination for the synthesis of N-arylpyrimidin-2-amines, as well as organocatalysts. mdpi.com

Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. rasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in

A notable sustainable approach is the iridium-catalyzed multicomponent synthesis that produces pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. organic-chemistry.org This method's versatility allows for the synthesis of a wide range of functionalized pyrimidines and is particularly relevant for creating derivatives of this compound in a more environmentally responsible manner. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Synthetic Parameter | Traditional Methods | Green Chemistry Approaches |

| Reaction Conditions | Often require high temperatures and pressures. | Milder conditions, often at room temperature. |

| Solvents | Use of volatile and often toxic organic solvents. | Utilization of water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |

| Catalysts | Stoichiometric use of reagents, often leading to waste. | Catalytic amounts of reusable metal or organocatalysts. |

| Atom Economy | Can be low due to multi-step processes and byproduct formation. | High atom economy through multicomponent reactions. organic-chemistry.org |

| Energy Consumption | Often energy-intensive due to prolonged heating. | Reduced energy usage through microwave or ultrasound assistance. rasayanjournal.co.in |

Future efforts in this area will focus on developing a truly green and scalable synthesis of this compound, making it more accessible for various applications.

Exploration of Undiscovered Biological Targets

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. acs.orgnih.gov While derivatives of this scaffold are known to target a range of biological entities, there remains a vast, unexplored landscape of potential therapeutic targets for compounds like this compound.

Kinases represent a particularly rich area for exploration. The pyrimidine core is a known hinge-binding motif for many kinases, and subtle structural modifications can dramatically alter selectivity and potency. acs.org Research into understudied kinases, particularly those implicated in diseases like neurodegeneration, could reveal novel therapeutic applications for this compound derivatives. acs.org By strategically modifying the substituents on the pyrimidine ring, it is possible to develop highly selective inhibitors for specific kinases, thereby minimizing off-target effects. acs.orgnih.gov

Beyond kinases, other potential biological targets for pyrimidine amines include:

ABC Transporters: Pyrimidine-based derivatives have shown potential in reversing multidrug resistance in cancer by inhibiting ABC transporters. nih.gov

Nitric Oxide Synthase (nNOS): 2,4-disubstituted pyrimidines have been identified as potent and selective inhibitors of neuronal nitric oxide synthase, which is implicated in various neurological disorders. nih.gov

Cytidine Deaminase: Certain pyrimidin-2-one nucleosides act as inhibitors of this enzyme, which could be beneficial in combination with anticancer drugs that are susceptible to deamination. nih.gov

The exploration of new biological targets will be greatly facilitated by the use of machine learning models that can predict drug-target interactions. sciencedaily.com These computational approaches can analyze the chemical structure of this compound and predict its potential binding affinity to a wide range of proteins, thereby guiding experimental validation. researchgate.netbiorxiv.org

Advanced Material Design Incorporating Pyrimidine Amine Scaffolds

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for the design of advanced functional materials. The incorporation of this compound or its derivatives into polymeric structures could lead to materials with novel optical, thermal, and electronic properties.

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The presence of the amine group in this compound provides a handle for further functionalization, allowing for the tuning of the material's properties.

Furthermore, pyrimidine-containing polymers have been investigated for their thermal stability and fluorescent properties. acs.org For instance, polyether urethanes with a pyrimidine ring in the main chain have demonstrated improved thermal properties. acs.org The incorporation of pyrimidine moieties into polymer-bound reagents has also been explored for applications in organic synthesis. organic-chemistry.org

The field of organic electronics is another promising area for the application of pyrimidine-based materials. The electron-deficient nature of the pyrimidine ring can be exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). The butyl group in this compound can enhance the solubility and processability of these materials.

Future research in this domain could focus on:

The synthesis and characterization of novel polymers and co-polymers incorporating the this compound scaffold.

The investigation of the photophysical and electronic properties of these materials.

The exploration of their applications in areas such as organic electronics, sensors, and smart coatings. tum.de

Q & A

Q. What are the optimal synthetic routes for 4-Butylpyrimidin-2-amine, and what purity assessment methods are recommended?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling (e.g., Suzuki coupling), under controlled alkaline conditions. For example, analogous pyrimidine derivatives with alkyl substituents are synthesized via reactions between amines and halogenated intermediates in solvents like dimethylformamide (DMF) . Purification often employs column chromatography or recrystallization, followed by purity verification using HPLC (≥95% purity) and structural confirmation via H/C NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy for elucidating hydrogen and carbon environments.

- IR spectroscopy to identify functional groups (e.g., NH stretches at ~3300 cm).

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D molecular geometry, as demonstrated for structurally similar N-butylpyrimidine derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data may be limited, general pyrimidine derivative protocols apply:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Refer to Safety Data Sheets (SDS) for analogous compounds, which recommend immediate washing after skin contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How does the butyl substituent influence the electronic properties and reactivity of this compound?

The butyl group introduces steric bulk and electron-donating effects, altering the pyrimidine ring’s electron density. Spectroscopic analysis (e.g., NMR chemical shifts) and computational methods like Density Functional Theory (DFT) can quantify these effects. For example, X-ray crystallography of N-butylpyrimidine analogs reveals bond-length variations indicative of electronic modulation .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Conduct a meta-analysis using heterogeneity metrics (e.g., I and H statistics) to assess variability between studies .

- Apply systematic review frameworks (e.g., Cochrane guidelines) to evaluate bias and experimental design consistency .

- Validate findings via dose-response assays and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure inhibition constants (K) using enzyme-specific substrates (e.g., fluorescence-based assays for kinases).

- Molecular docking : Predict binding modes using software like AutoDock, referencing crystallographic data from related pyrimidine-enzyme complexes .

- Mutagenesis studies : Identify critical residues in the enzyme active site by comparing wild-type and mutant enzyme inhibition profiles.

Q. What computational approaches are effective for predicting the metabolic pathways of this compound?

- Use tools like PISTACHIO or REAXYS to simulate oxidative/reductive transformations (e.g., N-dealkylation or hydroxylation).

- Validate predictions with in vitro microsomal assays (e.g., liver microsomes) and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.